
2-Aminobenzophenone
Overview
Description
2-Aminobenzophenone (CAS 2835-77-0, C₁₃H₁₁NO) is a benzophenone derivative with an amino group at the ortho position. Its structure consists of two phenyl rings connected by a ketone group, with an amino substituent on one ring (NIST, 2023) . This compound is a critical precursor in synthesizing benzodiazepines, such as chlordiazepoxide, via oxime formation . It also serves as a scaffold for antimitotic agents, inhibiting tubulin polymerization and arresting cancer cells at the G2/M phase . Additionally, this compound is utilized in eco-friendly heterocyclic syntheses, including quinolines and quinazolines, under solvent-free or catalytic conditions .
Preparation Methods
Friedel-Crafts Acylation Methods
Classical Friedel-Crafts Reaction with Anthranilic Acid Derivatives
The Friedel-Crafts acylation of anthranilic acid derivatives remains a cornerstone for 2-aminobenzophenone synthesis. In a representative procedure, anthranilic acid nitrile reacts with benzene in the presence of trifluoromethanesulfonic acid (triflic acid) under inert conditions . The reaction proceeds through three stages:
-
Acylation : Triflic acid activates the nitrile group, facilitating electrophilic substitution with benzene at 60–80°C.
-
Hydrolysis : Ice-water quenching followed by basification with NaOH liberates the amine group.
-
Purification : Column chromatography (hexanes/ether) isolates the product in 88% yield .
This method’s efficiency stems from triflic acid’s strong Brønsted acidity, which outperforms traditional AlCl₃ by minimizing side reactions. However, stringent anhydrous conditions and the need for chromatographic purification limit industrial scalability.
Modified Friedel-Crafts Using Isatoic Anhydride
Diacetoxy iodobenzene (DIB) emerges as a greener alternative to AlCl₃ in Friedel-Crafts reactions. A microwave-assisted protocol involves isatoic anhydride, synthesized from isatin via oxidative cyclization with H₂O₂ and H₂SO₄ . The anhydride reacts with benzene in CH₂Cl₂ under microwave irradiation (5–6 minutes), yielding this compound without hazardous byproducts . Key advantages include:
-
Reduced reaction time (2 hours vs. 12–24 hours for classical methods).
-
Elimination of metal catalysts , simplifying waste management.
-
Compatibility with electron-rich arenes, though steric hindrance lowers yields for ortho-substituted substrates .
Palladium-Catalyzed Synthetic Routes
Desulfinative Coupling with Sodium Arylsulfinates
Palladium catalysis enables direct coupling between 2-aminobenzonitriles and sodium arylsulfinates. Chen et al. reported a one-step reaction where Pd(OAc)₂ facilitates desulfination and C–C bond formation at 80°C . The mechanism involves:
-
Oxidative addition of the sulfinate to Pd(0).
-
Transmetalation with the nitrile substrate.
-
Reductive elimination to yield this compound (71% average yield) .
This method circumvents pre-functionalization of substrates but requires strict control of Pd loading (5 mol%) to avoid homocoupling side reactions.
Suzuki-Miyaura Cross-Coupling
Arylboronic acids undergo Pd-catalyzed coupling with 2-aminobenzonitrile derivatives in aqueous ethanol. Optimized conditions (PdCl₂, K₂CO₃, 70°C) achieve 65–78% yields, with electron-withdrawing groups on the boronic acid enhancing reactivity . Limitations include sensitivity to steric bulk and the need for inert atmospheres.
Hofmann and Curtius Rearrangement Strategies
Hofmann Rearrangement of 2-Benzoylbenzamides
2-Benzoylbenzoic acid derivatives undergo Hofmann rearrangement using Br₂/NaOH to generate 2-aminobenzophenones. The reaction proceeds via:
-
Amide formation : 2-Benzoylbenzoyl chloride treated with NH₃ yields the primary amide.
-
Rearrangement : Bromine-mediated degradation forms an isocyanate intermediate, which hydrolyzes to the amine .
Yields reach 83%, but the multi-step sequence and hazardous bromine handling diminish practicality .
Curtius Reaction for Amino Group Installation
The Curtius reaction converts 2-nitrobenzoyl azides to 2-aminobenzophenones through thermal decomposition. Generated isocyanates react in situ with H₂O to afford the amine . While efficient, the method requires unstable azide intermediates, posing safety risks.
Innovative and Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ghomi et al. developed a two-step ultrasound-mediated route:
-
Nucleophilic substitution : Nitrobenzene reacts with phenylacetonitrile under ultrasound (40 kHz, 50°C) to form 2,1-benzisoxazole.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the N–O bond, yielding this compound in 85% overall yield .
Ultrasound reduces reaction time by 70% compared to conventional heating, attributed to enhanced mass transfer and cavitation effects .
TEMPO-Mediated Oxidative Coupling
Tian et al. leveraged TEMPO [(2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl] to synthesize 2-aminobenzophenones from allenic ketones and amines . The radical-mediated cascade forms cyclohexadiene intermediates, which aromatize under acidic conditions. This method accommodates diverse substituents but suffers from moderate yields (50–60%) .
One-Pot and Tandem Procedures
Hydrazone Alkylation-Hydrolysis
A one-pot synthesis from 2-hydrazobenzophenone and tert-butyl bromoacetate employs NaH as a base. Optimized at 50°C, the tandem alkylation-hydrolysis sequence achieves 67% yield . Key parameters include:
-
Solvent choice : DMF enhances solubility of intermediates.
-
Base stoichiometry : Excess NaH (2.5 equiv) drives complete deprotonation .
Microwave-Assisted Tandem Acylation
Combining Friedel-Crafts acylation and hydrolysis in a single microwave step reduces processing time. For example, DIB-catalyzed reactions complete in 10 minutes with 75% yield, though substrate scope remains narrow .
Comparative Analysis of Methods
Chemical Reactions Analysis
Friedel-Crafts Acylation
This method involves reacting anthranilic acid derivatives with aryl compounds under acidic conditions (e.g., AlCl₃ or trifluoromethanesulfonic acid).
-
Example : Anthranilic acid nitrile reacts with benzene in dichloromethane at 60–80°C to yield 2-aminobenzophenone (88% yield) .
-
Key conditions :
-
Catalyst: Triflic acid or AlCl₃
-
Solvent: CH₂Cl₂ or benzene
-
Temperature: 60–80°C
-
Grignard Reagent Addition
Nucleophilic addition of Grignard reagents to 2-aminobenzonitrile forms imine intermediates, which hydrolyze to 2-aminobenzophenones.
Aryne-Based Molecular Rearrangement
Acyl hydrazides undergo aryne insertion followed by alkylation and elimination to form protected 2-aminobenzophenones (e.g., isopropyl carbamate derivatives). Deprotection with HCl or AlCl₃ yields free 2-aminobenzophenones (85–92% yield) .
Step | Reagents/Conditions | Yield |
---|---|---|
Acyl hydrazide formation | DIAD, aryne insertion | 67% |
Carbamate deprotection | HCl (12 M), dioxane, 110°C | 88% |
Bromination | NBS, para-directed | 90% |
Alkylation and Acylation
The amino group undergoes alkylation with malonate esters or alkyl halides under basic conditions (NaH, Cs₂CO₃) .
-
Example : Reaction with tert-butyl bromoacetate at 20–50°C yields substituted derivatives (up to 82% yield) .
Deprotection Strategies
Protected 2-aminobenzophenones (e.g., carbamates) are deprotected via:
Electrophilic Substitution
The para position of the benzophenone ring undergoes bromination or chlorination.
Schiff Base Formation
Condensation with carbonyl compounds forms bidentate ligands for metal complexes.
-
Example : Pd(II) complexes with this compound-based Schiff bases exhibit intercalative DNA binding and antitumor activity .
Ultrasound-Assisted Reactions
Ultrasound irradiation reduces reaction times from hours to minutes.
-
Example : Synthesis of 2,1-benzisoxazoles followed by Fe/acetic acid reduction yields 2-aminobenzophenones (76% yield in 5–6 minutes) .
Solvent-Free Protocols
Dodecatungstolicic acid/P₂O₅ catalyzes Schiff base formation without solvents (51% antioxidant activity) .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 2-aminobenzophenone exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents . The synthesis of these derivatives often utilizes this compound as a starting material, showcasing its importance in drug discovery.
Neurological Disorders
2-Aminobenzophenones have been investigated for their effects on neurological disorders. They serve as intermediates in the synthesis of compounds that act on the central nervous system, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. Research indicates that certain this compound derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Synthesis of Heterocycles
This compound is extensively used as a precursor for synthesizing various heterocyclic compounds such as quinolines, quinazolines, and benzodiazepines. These compounds are significant due to their diverse biological activities and applications in pharmaceuticals .
Heterocyclic Compound | Application |
---|---|
Quinolines | Antimicrobial agents |
Quinazolines | Anticancer agents |
Benzodiazepines | Anxiolytic medications |
Ligand Development
Recent studies have focused on developing metal complexes using this compound as a ligand. These complexes have shown promise in biological applications, including DNA binding and anticancer activities . The ability to form stable complexes makes ABP a valuable component in coordination chemistry.
Synthesis Methodologies
A variety of synthetic methodologies have been developed for producing this compound and its derivatives:
- Friedel-Crafts Reaction : Traditional methods involve using aluminum chloride to facilitate the Friedel-Crafts reaction, allowing for efficient synthesis from anthranilic acid .
- Green Chemistry Approaches : Recent advancements include the use of diacetoxy iodobenzene as a green catalyst for synthesizing this compound from isatoic anhydride under microwave conditions, emphasizing sustainability in chemical processes .
Pharmacological Studies
Numerous pharmacological studies have been conducted to evaluate the efficacy of this compound derivatives against various diseases:
Mechanism of Action
2-Aminobenzophenone exerts its effects through various mechanisms:
GABA Receptor Modulation: It modulates GABA receptor-mediated currents, which can affect neuronal activity.
Molecular Targets: It targets GABA receptors and other molecular pathways involved in neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-2-Aminobenzophenone
- Structural Difference: A chlorine substituent at the 5-position on the aminophenyl ring.
- Applications: Used in Friedländer heteroannulation to synthesize polysubstituted quinolines.
- Reactivity: Exhibits comparable reaction patterns to 2-aminobenzophenone but with marginally altered yields due to electronic effects of the chlorine atom. For example, in the presence of methylene blue catalyst, both compounds showed similar turnover numbers (TON: ~1.5–2.0) and frequencies (TOF: ~0.6–0.8 h⁻¹) under green synthesis conditions .
2-Aminobenzamide
- Structural Difference : Replaces the ketone group with an amide (-CONH₂).
- Applications : Primarily used in glycosylation studies and glycan analysis .
- Reactivity: Less effective in quinazoline synthesis compared to this compound. For instance, reactions of 2-aminobenzamide with benzaldehyde require harsh conditions (e.g., high temperatures, stoichiometric reagents) and yield ≤60%, whereas this compound-based methods achieve >85% yields under mild, catalytic conditions .
- Key Insight: The ketone group in this compound enhances electrophilicity, facilitating nucleophilic additions critical for cyclization .
Phenstatin (2a) and Thiophene Analogues
- Structural Differences: Phenstatin: A benzophenone derivative with a trimethoxybenzoyl group. Thiophene Analogues: Replace one phenyl ring with a thiophene moiety.
- Biological Activity: Phenstatin (2a): Demonstrates potent tubulin polymerization inhibition (IC₅₀: 1.2 µM) and anticancer activity . this compound Derivative (2b): Exhibits comparable efficacy (IC₅₀: 1.5 µM) but requires the ortho-relationship between the aroyl and amino groups for activity . Thiophene Analogues (3): Show reduced activity (IC₅₀: 3.8 µM), highlighting the importance of the benzene ring for binding .
- Key Insight: The rigidity and planarity of the benzophenone core are crucial for antimitotic activity, which is disrupted in thiophene derivatives .
Quinazoline and Quinoline Derivatives
- Synthetic Efficiency: Quinazolines: this compound reacts with aldehydes and ammonium acetate under ZnO nanoparticle catalysis to yield 1,2-dihydroquinazolines in >90% yields . Quinolines: Microwave-assisted reactions with α-methyleneketones achieve 80–95% yields, surpassing traditional methods requiring toxic solvents .
- Comparison with Other Substrates: 2-Aminobenzamide: Lower yields (≤60%) due to side reactions . Urea or Isatin: Require metal catalysts and higher temperatures, increasing costs and complexity .
Comparative Data Table
Key Insights and Trends
Structural Flexibility: The ketone group in this compound enhances reactivity in cyclization reactions compared to amide or thiophene derivatives .
Substituent Effects : Electron-withdrawing groups (e.g., Cl) improve regioselectivity but may require optimization for yield .
Biological Activity: The ortho-relationship between functional groups is critical for antimitotic efficacy, which is disrupted in non-planar analogues .
Synthetic Advancements: Catalytic and solvent-free methods using this compound outperform traditional routes in yield and sustainability .
Biological Activity
2-Aminobenzophenone (ABP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and various applications of ABP and its derivatives.
Overview of this compound
This compound is an organic compound characterized by an amino group attached to the benzophenone structure. Its chemical formula is CHNO, and it has been synthesized through various methods, including the reaction of acyl hydrazides with arynes, which enhances its versatility as a precursor for bioactive molecules .
Biological Activities
The biological activities of this compound and its derivatives encompass a wide range of pharmacological effects, including:
- Anticancer Activity : Several studies have demonstrated that ABP exhibits potent cytotoxic effects against various cancer cell lines. For instance, derivatives of ABP have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The introduction of the amino group at the ortho position is crucial for enhancing growth inhibition .
- Antibacterial Properties : Research has indicated that 2-amino-5-chlorobenzophenone derivatives possess strong antibacterial and antibiofilm activities against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The structure-activity relationship analysis suggests that different substitutions at the amino group can modulate these activities.
- Receptor Antagonism : Certain derivatives have been identified as potent antagonists for specific receptors, including the hBK B1 receptor. These compounds exhibit high receptor occupancy in central nervous system models without being substrates for P-glycoprotein-mediated efflux, indicating their potential for neurological applications .
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound derivatives reveal that modifications to the benzophenone scaffold can significantly influence their biological activity. Key findings include:
- Cytotoxicity : Compounds with specific substitutions on the aromatic rings showed varied inhibitory effects on cancer cell lines, with IC50 values ranging from 5.99 µM to 18.30 µM . The presence of electron-withdrawing groups at certain positions enhances cytotoxicity.
- Binding Affinity : The binding affinity to biological targets is often enhanced by optimizing the hydrophobic interactions through appropriate substitutions on the aromatic rings .
Case Studies
- Anticancer Activity :
- Antibacterial Studies :
- DNA Binding Studies :
Data Table: Summary of Biological Activities
Activity Type | Compound/Derivative | Target/Organism | IC50/Effectiveness |
---|---|---|---|
Anticancer | This compound | Colo 205, MCF-7 | IC50 < 100 nM |
Antibacterial | 2-Amino-5-chlorobenzophenone | Staphylococcus aureus | Effective at low µM |
Receptor Antagonism | Novel ABP Derivatives | hBK B1 receptor | High occupancy |
DNA Binding | ABP Complexes | CT-DNA | Intercalation confirmed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Aminobenzophenone in laboratory settings, and what yields are typically achieved?
- Methodology : A common method involves oxidative fragmentation of 3-tert-butylperoxy-3-phenyloxindole using cesium carbonate in DMF under air. This reaction proceeds at ambient temperature for 12 hours, yielding 78% of this compound after purification via flash chromatography (hexanes:EtOAc, 9:1) .
- Data : Reaction parameters include stoichiometric use of Cs₂CO₃ (1.0 equiv), DMF solvent, and TLC/LCMS monitoring for reaction completion.
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal : Segregate waste and transfer to certified hazardous waste facilities .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Analytical Methods :
- Chromatography : TLC (silica gel, hexanes:EtOAc) and LCMS for reaction monitoring .
- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and ketone/amine functional groups .
Advanced Research Questions
Q. How does this compound facilitate heterocyclic synthesis, particularly in continuous-flow systems?
- Mechanistic Insight : In Friedlander annulation, this compound reacts with ethyl acetoacetate under continuous-flow conditions (70°C, acetonitrile solvent) using a perfluorosulfonic acid-functionalized microreactor. The reaction achieves high efficiency with residence times of 2–13 minutes, producing quinoline derivatives .
- Catalytic Role : The acid-functionalized reactor enhances reaction rates compared to non-catalytic systems (<5% conversion in bare reactors) .
Q. What structural features of this compound derivatives contribute to biological activity, such as tubulin inhibition?
- Structure-Activity Relationship : Derivatives like 2b (a this compound analogue) exhibit potent antiproliferative activity by disrupting tubulin polymerization. The ortho positioning of the amino and benzoyl groups is critical for binding to tubulin’s colchicine site .
- Experimental Validation : IC₅₀ values for tubulin inhibition are determined via fluorescence-based assays using purified tubulin and paclitaxel as a control .
Q. How is this compound utilized in coordination chemistry for metal complex synthesis?
- Application : It serves as a ligand precursor for azodye-derived complexes (e.g., Mn(II), Co(II), Cu(II)). The azo group (–N=N–) chelates metals, forming complexes characterized by UV-Vis, FTIR, and ESR spectroscopy .
- Biological Relevance : These complexes are screened for antimicrobial activity via disc diffusion assays against E. coli and S. aureus .
Properties
IUPAC Name |
(2-aminophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOBFOXLCJIFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182592 | |
Record name | 2-Aminobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-77-0 | |
Record name | 2-Aminobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Benzoylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY4HY89TQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.